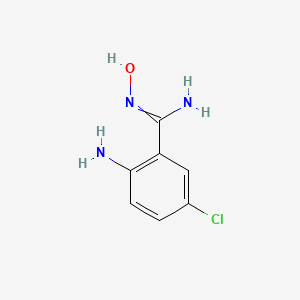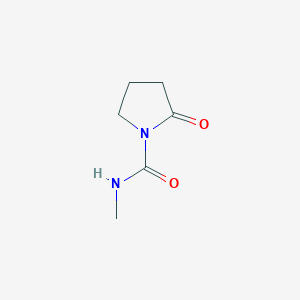
N-Methyl-2-oxopyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-oxo-pyrrolidine-1-carboxamide is a versatile organic compound belonging to the class of pyrrolidinones. It is a five-membered lactam with a nitrogen atom in the ring, making it a heterocyclic compound. This compound is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-2-oxo-pyrrolidine-1-carboxamide can be synthesized through several methods. One common method involves the ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used to produce this compound .
Industrial Production Methods
Industrial production of N-methyl-2-oxo-pyrrolidine-1-carboxamide typically involves large-scale synthesis using the ester-to-amide conversion method. This process is efficient and yields a high quantity of the compound. Approximately 200,000 to 250,000 tons of N-methyl-2-oxo-pyrrolidine-1-carboxamide are produced annually .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2-oxo-pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize N-methyl-2-oxo-pyrrolidine-1-carboxamide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-oxo-pyrrolidine-1-carboxylic acid, while reduction can produce N-methyl-2-hydroxy-pyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
N-methyl-2-oxo-pyrrolidine-1-carboxamide has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of N-methyl-2-oxo-pyrrolidine-1-carboxamide involves its interaction with molecular targets and pathways within cells. The compound can form hydrogen bonds with various enzymes and proteins, influencing their activity and leading to specific biological effects . Its ability to modulate enzyme activity makes it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidinone: Another lactam with a similar ring structure but different functional groups.
N-methyl-2-pyrrolidone: A closely related compound with similar solvency properties.
Uniqueness
N-methyl-2-oxo-pyrrolidine-1-carboxamide stands out due to its unique combination of chemical properties, including its ability to undergo various reactions and its wide range of applications in different fields. Its versatility and effectiveness as a solvent and reagent make it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
N-methyl-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-7-6(10)8-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10) |
Clé InChI |
STUAZZRHWCEAGY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


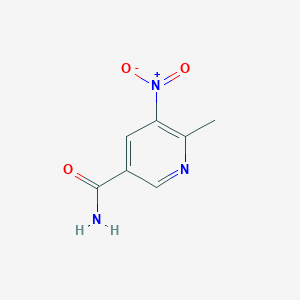
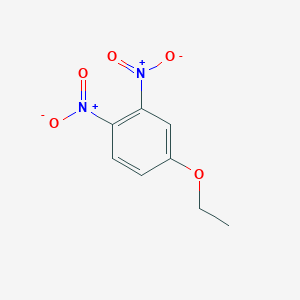
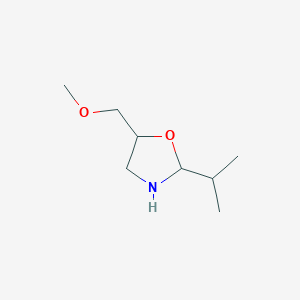
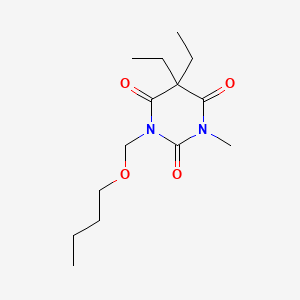
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
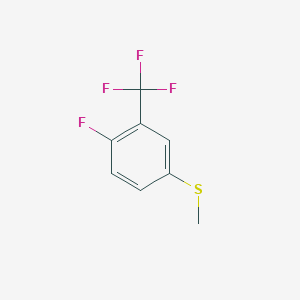
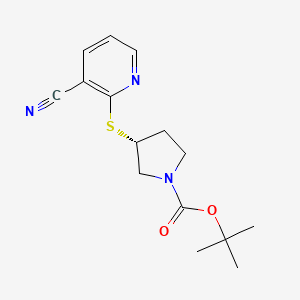

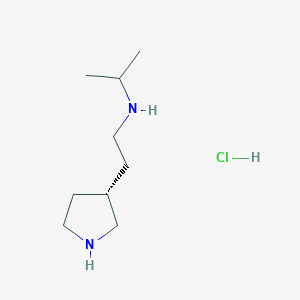
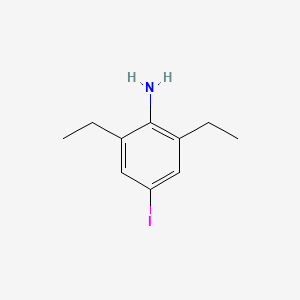
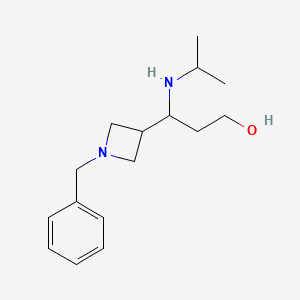
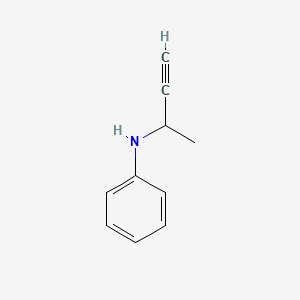
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
